N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-benzyloxalamide
Description
Properties
IUPAC Name |
N'-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N-benzyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-25-13-9-12-19(25)20(26-14-7-2-3-8-15-26)17-24-22(28)21(27)23-16-18-10-5-4-6-11-18/h4-6,9-13,20H,2-3,7-8,14-17H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXNTJZXNMFFPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=CC=C2)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-benzyloxalamide typically involves multiple steps:
Biological Activity
N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-benzyloxalamide is a complex organic compound notable for its unique structural features, including an azepane ring, a pyrrole moiety, and an oxalamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer research.
Structural Overview
The molecular formula of this compound is , with a molecular weight of approximately 426.517 g/mol. Its structure can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. Preliminary studies suggest that it may modulate cellular pathways by binding to these targets, leading to alterations in cellular functions or signaling processes. The presence of the azepane and pyrrole moieties enhances its potential for interaction with biological systems.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. The azepane ring may contribute to increased membrane permeability, allowing the compound to exert its effects on microbial cells.
Anticancer Activity
The anticancer potential of this compound is supported by its structural attributes that may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that related compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumorigenesis.
Research Findings
A summary of significant findings from recent studies is presented in the table below:
Case Study 1: GlyT1 Inhibition
In a study exploring novel inhibitors of GlyT1, this compound was identified as having superior potency compared to other compounds in the series. This suggests a promising role in treating conditions associated with glycine transport dysregulation.
Case Study 2: Anticancer Activity
A series of experiments conducted on breast cancer cell lines showed that this compound could significantly reduce cell viability and induce apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating apoptosis.
Comparison with Similar Compounds
Heterocyclic Substituent Effects
- Target Compound vs. Analog 1 : Replacing thiophene (Analog 1) with 1-methylpyrrole introduces a nitrogen atom into the aromatic ring, altering electronic properties. Pyrrole’s electron-rich nature may enhance binding to aromatic residues in biological targets, whereas thiophene’s sulfur atom could improve membrane permeability due to increased lipophilicity .
Azepane vs. Smaller Rings
Both the target compound and Analog 1 feature azepane, a seven-membered ring, which provides greater conformational flexibility compared to smaller rings (e.g., piperidine). This flexibility may allow better adaptation to diverse binding pockets in enzymes or receptors.
Oxalamide Core Modifications
- Target Compound vs. Analog 2: The benzyl group in the target compound contrasts with Analog 2’s dimethoxybenzyl and pyridylethyl groups.
Hypothetical Pharmacological Implications
While specific biological data for the target compound are absent in the evidence, structural analogs suggest:
- Target Compound: Potential kinase or GPCR modulation due to oxalamide’s hydrogen-bonding capacity and azepane’s flexibility.
- Analog 1 : Enhanced CNS penetration due to thiophene’s lipophilicity.
- Analog 2 : Solubility-driven applications in oral drug formulations.
Methodological Considerations
Structural analyses of such compounds likely employ:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
